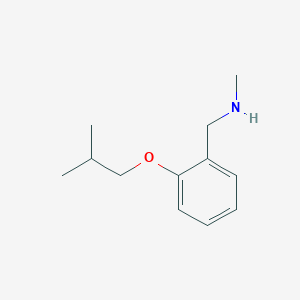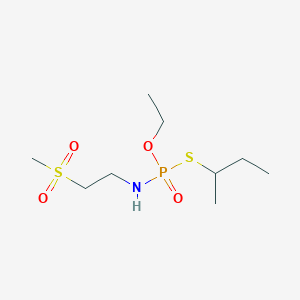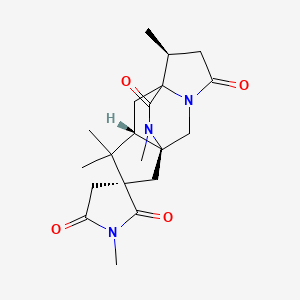
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid
Vue d'ensemble
Description
“(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is also known as 3-(4-Pyridyl)-L-alanine . This compound is a key intermediate in the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .
Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” consists of a pyridine ring attached to a propanoic acid group . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions involving “(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” are typically associated with the introduction of various bio-relevant functional groups to the pyridine scaffold . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Physical And Chemical Properties Analysis
“(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” has a molecular weight of 151.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 151.063328530 g/mol . The topological polar surface area of the compound is 50.2 Ų .
Applications De Recherche Scientifique
Green Chemistry Synthesis:
- Alum catalyzed synthesis of propanoic acid derivatives, including (S)-3-Amino-3-(pyridin-4-YL)propanoic acid, in aqueous media has been studied. This method is highlighted for its efficiency, non-toxicity, and adherence to green chemistry principles (Sachdeva, Dwivedi, & Saroj, 2013).
Chemistry of Platinum Complexes:
- Research on trans-Platinum(II) complexes has utilized (S)-3-Amino-3-(pyridin-4-YL)propanoic acid ligands. These complexes were studied for their potential as thermoactivated anticancer agents, assessing their stability, reactivity, and antiproliferative activity (Cabrera et al., 2019).
Anticancer Research:
- The compound has been used in the synthesis of heterocyclic compounds with potential anti-gastric cancer activity. This includes studying its interactions with DNA and proteins and evaluating its effects on different cancer cell lines (Liu et al., 2019).
Environmental and Pharmaceutical Analysis:
- Methyl 3-Amino-3-(pyridin-3-yl)propanoate dihydrochloride, a related compound, has been used as an ion-pairing reagent in capillary electrophoresis for analyzing metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).
Non-linear Optical Properties and Molecular Docking:
- Synthesized compounds related to (S)-3-Amino-3-(pyridin-4-YL)propanoic acid were studied for their non-linear optical properties and molecular docking potential, with implications for anticancer activity (Jayarajan et al., 2019).
Enzymatic Synthesis in Drug Development:
- The compound has been synthesized using recombinant d-Threonine aldolase enzymes, highlighting its importance as a key intermediate in the development of drug candidates (Goldberg et al., 2015).
Propriétés
IUPAC Name |
(3S)-3-amino-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGKMIKUOPFTO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651165 | |
| Record name | (3S)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid | |
CAS RN |
444806-04-6 | |
| Record name | (3S)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)








